Comprehensive Physicochemical Profiling and Synthetic Applications of 2-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine
Comprehensive Physicochemical Profiling and Synthetic Applications of 2-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine
Introduction and Structural Significance
In modern medicinal chemistry, the design of targeted therapeutics relies heavily on privileged scaffolds that offer predictable pharmacokinetics, defined spatial geometry, and specific vectors for functionalization. 2-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine (CAS: 1007461-03-1) has emerged as a highly versatile bifunctional building block.
Structurally, this compound combines an electron-rich 1,3-dimethylpyrazole core with a flexible, highly nucleophilic ethanamine side chain. This architecture mimics endogenous biogenic amines (such as histamine and serotonin), making it an exceptional starting material for the synthesis of G-protein coupled receptor (GPCR) ligands, monoamine oxidase (MAO) inhibitors, and hinge-binding motifs in kinase inhibitors .
Crucially, the methylation at the N1 position prevents tautomerization, locking the pyrazole ring into a single, defined tautomeric state. This locked geometry eliminates the ambiguity of tautomeric mixtures during biological assays, enabling highly predictable Structure-Activity Relationships (SAR). Furthermore, the C3 methyl group provides a localized steric shield that biases the conformation of the ethylamine side chain, often reducing the entropic penalty upon target binding.
Physicochemical Profiling
Understanding the fundamental physical and chemical properties of a building block is a prerequisite for its successful integration into drug discovery pipelines. The quantitative data for 2-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine is summarized below.
Table 1: Quantitative Physicochemical Data
| Property | Value | Causality / Relevance in Drug Design |
| Molecular Formula | C₇H₁₃N₃ | Defines the atomic composition and baseline mass. |
| Molecular Weight | 139.20 g/mol | Low molecular weight allows for extensive downstream functionalization without exceeding Lipinski's Rule of 5. |
| Topological Polar Surface Area (TPSA) | ~43.8 Ų | Optimal for membrane permeability; allows the final drug candidate to easily cross lipid bilayers or the blood-brain barrier (BBB) . |
| Hydrogen Bond Donors | 1 | The primary amine acts as a strong H-bond donor, critical for interacting with acidic residues in protein pockets. |
| Hydrogen Bond Acceptors | 3 | The pyrazole nitrogens and amine nitrogen can accept hydrogen bonds, enhancing aqueous solubility. |
| Rotatable Bonds | 3 | Provides sufficient flexibility for the ethanamine tail to adopt the necessary bioactive conformation. |
| Estimated pKa₁ (Pyrazole) | ~2.5 | The pyrazole core remains unprotonated at physiological pH, maintaining its lipophilic and aromatic character. |
| Estimated pKa₂ (Amine) | ~10.2 | The primary amine is >99% protonated at pH 7.4, forming a cationic center that drives electrostatic interactions with target receptors. |
Data synthesized from standardized computational models and chemical databases .
Chemoselectivity and Reactivity Workflows
The synthetic utility of 2-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine is driven by the distinct electronic environments of its three nitrogen atoms.
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N1 Nitrogen: Alkylated and chemically inert.
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N2 Nitrogen: Part of the aromatic π -sextet. Its lone pair is heavily delocalized, making it a very poor nucleophile.
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Aliphatic Amine: Highly nucleophilic and sterically accessible.
This stark contrast in nucleophilicity allows for chemoselective functionalization . Electrophiles such as acyl chlorides, sulfonyl chlorides, and aldehydes will react exclusively at the primary amine under standard conditions. This eliminates the need for complex, yield-reducing protecting group strategies on the pyrazole core.
Figure 1: Chemoselective reactivity pathways of 2-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine.
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. They include mechanistic rationales for each step to guide researchers in troubleshooting and optimization.
Protocol A: Chemoselective Amidation (Synthesis of Kinase Inhibitor Intermediates)
Objective: To selectively acylate the primary amine without cross-reactivity at the pyrazole nitrogens.
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Preparation: Dissolve 2-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine (1.0 eq, 10 mmol) in 20 mL of anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask under a nitrogen atmosphere.
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Causality: Anhydrous conditions prevent the competitive hydrolysis of the incoming acyl chloride electrophile into an unreactive carboxylic acid.
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Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq, 20 mmol) to the solution.
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Causality: DIPEA acts as a non-nucleophilic acid scavenger. Its bulky isopropyl groups prevent it from reacting with the electrophile, while it efficiently neutralizes the HCl byproduct generated during amidation.
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Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.
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Causality: Amidation is highly exothermic. Lowering the temperature suppresses the kinetic energy of the system, preventing potential side reactions or degradation of sensitive functional groups.
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Electrophile Addition: Dissolve the desired acyl chloride (1.1 eq, 11 mmol) in 5 mL of anhydrous DCM and add it dropwise over 15 minutes.
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Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
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Self-Validation Step: Monitor the reaction via LC-MS. The complete disappearance of the starting material mass ( [M+H]+=140.1 ) and the appearance of the desired product mass confirms conversion. The absence of di-acylated species validates the chemoselectivity.
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Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: Potentiometric Titration for pKa Determination
Objective: To accurately determine the ionization constants of the molecule to predict its physiological charge state .
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Sample Preparation: Prepare a 1.0 mM solution of 2-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine in 50 mL of 0.15 M aqueous KCl.
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Causality: The 0.15 M KCl maintains a constant ionic strength, mimicking physiological osmolarity and preventing fluctuations in activity coefficients during the titration.
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Acidification: Lower the pH of the solution to 2.0 using standardized 0.1 M HCl.
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Causality: This ensures that both the primary amine and the pyrazole core are fully protonated prior to the start of the titration.
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Titration: Titrate the solution with standardized 0.1 M KOH under a continuous nitrogen blanket.
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Causality: The nitrogen blanket excludes atmospheric CO₂, which would otherwise dissolve to form carbonic acid, skewing the titration curve and yielding inaccurate pKa values.
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Data Acquisition: Record the pH versus the volume of titrant added using a calibrated glass electrode.
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Self-Validation Step: Perform a blank titration using only the 0.15 M KCl solvent. Subtract this baseline buffering capacity from the analyte curve.
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Analysis: Plot the first derivative of the corrected titration curve ( ΔpH/ΔV ). The peaks of the derivative curve correspond to the inflection points (equivalence points), from which the exact pKa values are extracted via the Henderson-Hasselbalch equation.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for 2-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine." PubChem,[Link]
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ACS Publications. "Discovery of Potent, Selective, and Brain-Penetrant 1H-Pyrazol-5-yl-1H-pyrrolo[2,3-b]pyridines as Anaplastic Lymphoma Kinase (ALK) Inhibitors." Journal of Medicinal Chemistry, 2019.[Link]
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MDPI. "Perry Disease: Current Outlook and Advances in Drug Discovery Approach to Symptomatic Treatment." MDPI, 2024. [Link]
